Phenothiazine, 4-(trifluoromethyl)-
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Overview
Description
Phenothiazine, 4-(trifluoromethyl)- is a chemical compound with the formula C13H8F3NS and a molecular weight of 267.270 . It is used in laboratory chemicals . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of Phenothiazine, 4-(trifluoromethyl)- and its derivatives has been a subject of research. For instance, a study reported the development of a ring-fusion approach to extend the conjugation length of phenothiazines . Another study discussed an improved synthesis of N-Ethyl-3,7-Bis(Trifluoromethy)Phenothiazine .Molecular Structure Analysis
The molecular structure of Phenothiazine, 4-(trifluoromethyl)- is available as a 2D Mol file or as a computed 3D SD file . The structure contains a total of 28 bonds, including 20 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 secondary amine (aromatic), and 1 sulfide .Physical And Chemical Properties Analysis
Phenothiazine, 4-(trifluoromethyl)- has intriguing π-conjugation length-dependent photophysical and redox properties . More detailed physical and chemical properties are not clearly defined in the available literature.Scientific Research Applications
Synthesis and Metallochromic Properties
- Phenothiazine derivatives are synthesized for potential use in sensory applications for metal cations due to their metallochromic properties. They exhibit shifts in emission and absorption when exposed to metal triflates like magnesium and zinc, making them useful for array-type sensory applications (Hauck et al., 2007).
Development of Novel Antitumor Agents
- Certain phenothiazines show potential in cancer therapy. For instance, A4, a derivative of trifluoperazine, has been shown to induce apoptosis in oral cancer cells and suppress tumor growth in vivo, highlighting its potential in oral cancer therapy (Wu et al., 2016).
Lithium-Ion Battery Applications
- N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine is used as a highly soluble redox shuttle for overcharge protection in lithium-ion batteries. This application is significant in the field of energy storage and battery technology (Ergun et al., 2020).
Quantum Chemical Calculations for Drug Activity Prediction
- Quantum chemical calculations on phenothiazine derivatives, like 2-(trifluoromethyl)phenothiazine, help in predicting their activity in biological systems. Such studies are crucial in the development of new pharmaceuticals (Poła et al., 2021).
Biochemical and Biological Activities
- Phenothiazine has been shown to possess insecticidal, antifungal, antibacterial, and anthelmintic properties. Understanding its mode of action at the molecular level can lead to new applications in these fields (Mitchell, 2006).
Antioxidant and Pharmacological Applications
- Phenothiazine derivatives exhibit antioxidant activity and are used in material science and biochemistry as markers for proteins and DNA. Their electronic properties make them suitable for various pharmaceutical and biochemical applications (Narule et al., 2015).
Photophysical Properties in Delayed Fluorescence Materials
- Phenothiazine derivatives are used in the synthesis of thermally activated delayed fluorescence materials, which are important for the development of organic light-emitting diodes and other photophysical applications (Lu et al., 2017).
Photochemical Behavior in Drug Aggregates
- The photochemical behavior of phenothiazine drugs like trifluoperazine and fluphenazine in their aggregated forms has been studied, revealing insights into their stability and interactions, which are valuable for pharmaceutical applications (Rodrigues et al., 2006).
Safety And Hazards
Phenothiazine, 4-(trifluoromethyl)- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
The development of new drugs or drug candidates based on the phenothiazine system, including Phenothiazine, 4-(trifluoromethyl)-, has been a promising approach due to the diverse activities associated with this tricyclic system . The pharmacological actions of phenothiazine hybrids include promising antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic, and multi-drug resistance reversal properties . Future research may focus on the development of phenothiazine hybrids and their biological activity .
properties
IUPAC Name |
4-(trifluoromethyl)-10H-phenothiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NS/c14-13(15,16)8-4-3-6-10-12(8)18-11-7-2-1-5-9(11)17-10/h1-7,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWKFLADKSTFDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC(=C3S2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187858 |
Source
|
Record name | Phenothiazine, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenothiazine, 4-(trifluoromethyl)- | |
CAS RN |
343-21-5 |
Source
|
Record name | Phenothiazine, 4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenothiazine, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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